molecular formula C17H16ClNO4S2 B2735486 (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine CAS No. 1798431-44-3

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine

Cat. No.: B2735486
CAS No.: 1798431-44-3
M. Wt: 397.89
InChI Key: PDFYXBUOFIEKBM-ZHACJKMWSA-N
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Description

(E)-3-((4-Chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine ( 1798431-44-3) is a chemical compound with the molecular formula C17H16ClNO4S2 and a molecular weight of 397.9 . This azetidine derivative features a distinct (E)-configuration and is built around a central azetidine ring, a four-membered nitrogen heterocycle that is of significant interest in medicinal chemistry for its role as a conformational constraint in drug design. The molecule is further functionalized with 4-chlorophenylsulfonyl and styrylsulfonyl groups, structural motifs often associated with biological activity and investigated for their potential in modulating various biological pathways. While specific biological data for this exact compound is limited in the public domain, its structural features are consistent with compounds explored in infectious disease research. For instance, structurally related sulfonyl-substituted compounds have been investigated in the context of inhibiting influenza virus replication, suggesting potential research applications in the field of virology and antiviral agent development . The presence of the sulfonyl groups makes it a potential candidate for research into enzyme inhibition, particularly for targets where these groups can interact with catalytic sites. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-11,17H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYXBUOFIEKBM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine is a compound with significant potential in pharmacology, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that analogs of styrylsulfonyl compounds can induce mitotic arrest and apoptosis in cancer cells. A notable example is ON01910.Na, which has demonstrated efficacy against various cancer cell lines while maintaining a favorable safety profile .

Case Study: Antitumor Efficacy

In a study involving various styrylsulfonyl compounds, lead candidates exhibited significant antitumor activity in animal models. The mechanism of action was primarily through the inhibition of mitotic processes, leading to cell death in cancerous tissues .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. Similar compounds have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
(E)-3-((4-chlorophenyl)sulfonyl)azetidineSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been linked to strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in treating various conditions including infections and neurodegenerative diseases .

Enzyme Inhibition Data

Inhibitory activities were quantified with IC50 values indicating the concentration required to inhibit 50% of enzyme activity. For instance, several derivatives demonstrated IC50 values in the low micromolar range for urease inhibition:

Compound IDIC50 (µM)Target Enzyme
7l2.14 ± 0.003Urease
7m0.63 ± 0.001Urease
7n2.17 ± 0.006Urease
Reference21.25 ± 0.15Thiourea (standard)

In silico docking studies have provided insights into the interactions between this compound and target proteins. These studies suggest that the sulfonyl groups facilitate binding to active sites, enhancing the compound's efficacy against both cancer cells and bacteria .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Azetidine Moieties

Azetidine Sulfonic Acid Derivatives (): Compounds such as azetidine-1-sulfonic acid [(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-amide share the azetidine-sulfonyl backbone but incorporate complex heterocyclic systems (e.g., imidazo-pyrrolo-pyrazine). These derivatives are patented for therapeutic applications, suggesting enhanced target specificity compared to the simpler dual-sulfonyl structure of the target compound.

Ibipinabant (): Ibipinabant (C23H20Cl2N4O2S) contains a (4-chlorophenyl)sulfonyl group attached to a pyrazole-carboximidamide core. Unlike the azetidine ring in the target compound, ibipinabant’s pyrazole system is aromatic, which may enhance π-π stacking interactions. Both compounds feature chlorine substituents, but ibipinabant’s dual chlorophenyl groups and methylated amine suggest higher metabolic stability and cannabinoid receptor antagonism .

Table 1: Structural Comparison of Sulfonyl-Containing Compounds
Compound Core Structure Sulfonyl Groups Halogen Substituents Key Features
Target Compound Azetidine Dual (Cl-phenyl, styryl) 4-Cl (E)-styryl configuration
Azetidine Sulfonic Acid Azetidine Single None Fused heterocyclic system
Ibipinabant Pyrazole Single (Cl-phenyl) 4-Cl, 4'-Cl Carboximidamide, methylated amine

Halogen-Substituted Analogues

SC-558 Derivatives (): SC-558 analogs (1a-f) include substituents such as Cl (compound 1e), Br (1d), and OCH3 (1c) on a quinazolinone-sulfonamide scaffold. However, the absence of a styryl group may limit steric interactions compared to the target compound’s (E)-configured styrylsulfonyl moiety .

Halogen-Substituted Enones (): Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) and brominated analogs (C3, C4) feature α,β-unsaturated ketones with halogenated aryl groups. These compounds are tested for cytotoxicity, where the 4-chlorophenyl group may enhance cellular uptake.

Functional Analogues with Sulfonyl/Oxadiazole Moieties

5-Substituted Oxadiazoles ():
The 1,3,4-oxadiazole-2-sulfanyl acetamide derivatives exhibit activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While lacking an azetidine ring, their sulfanyl-acetamide group may mimic the sulfonyl interactions of the target compound. The 2-methoxy-5-chlorophenyl group in these compounds aligns with the target’s 4-chlorophenyl moiety, suggesting shared pharmacophoric elements for cholinesterase binding .

Quinolone Carboxylates (): N-Nicotinoyl quinolones demonstrate antibacterial activity (MIC: 0.17–3.5 µg/mL) against Gram-negative and Gram-positive bacteria. The fluoro and piperazinyl groups enhance DNA gyrase inhibition, while the sulfonyl group in the target compound may offer a different mechanism, such as enzyme sulfonation or protein binding .

Table 3: Functional Comparison of Bioactive Compounds
Compound Type Core Structure Key Functional Groups Biological Target Potency (MIC/IC50)
Target Compound Azetidine-sulfonyl Dual sulfonyl, Cl Hypothetical enzymes N/A
Oxadiazole Derivatives 1,3,4-Oxadiazole Sulfanyl acetamide AChE/BChE Moderate activity
Quinolone Carboxylates Quinolone Fluoro, piperazinyl Bacterial gyrase MIC: 0.17–3.5 µg/mL

Preparation Methods

Synthetic Strategies for Azetidine Core Formation

The azetidine ring, a four-membered nitrogen heterocycle, is central to the compound’s structure. Two primary approaches dominate its synthesis:

Cyclization of β-Amino Alcohols

β-Amino alcohols serve as precursors for azetidine formation via intramolecular nucleophilic substitution. For example, treatment of 3-amino-1-propanol derivatives with thionyl chloride induces cyclization, yielding azetidine hydrochloride intermediates. Subsequent neutralization with aqueous sodium bicarbonate liberates the free base, which is then subjected to sulfonylation.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst-mediated RCM of diallylamine derivatives provides stereocontrolled access to azetidines. While this method is less common for industrial-scale synthesis due to catalyst costs, it offers superior geometric control for research-scale applications.

The introduction of the 4-chlorophenylsulfonyl and styrylsulfonyl groups requires sequential sulfonylation, typically employing sulfonyl chlorides under basic conditions.

Synthesis of Sulfonyl Chloride Intermediates

4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenethiol is treated with chlorine gas in a 1,2-dichloroethane/water biphasic system at −2°C, yielding 4-chlorobenzenesulfonyl chloride with 42% efficiency after column chromatography.

Styrylsulfonyl Chloride

Styrene thiol undergoes chlorination in acetic acid/water at 0°C. The (E)-configuration is preserved by maintaining low temperatures to prevent isomerization.

Stepwise Sulfonylation Procedure

  • First Sulfonation : Azetidine (1.0 mmol) reacts with 4-chlorobenzenesulfonyl chloride (1.1 eq) in acetonitrile with triethylamine (1.5 eq) at 25°C for 6 hours, yielding mono-sulfonylated intermediate.
  • Second Sulfonation : The intermediate is treated with styrylsulfonyl chloride (1.05 eq) in dichloromethane at 0°C for 4 hours, achieving di-sulfonylation without ring-opening.

Key Reaction Parameters

Parameter First Sulfonation Second Sulfonation
Solvent Acetonitrile Dichloromethane
Temperature (°C) 25 0
Time (hours) 6 4
Yield (%) 78 65

Stereochemical Control of the Styryl Group

The (E)-configuration of the styrylsulfonyl moiety is critical for molecular interactions. Two methods ensure geometric fidelity:

Wittig Reaction Approach

Reaction of sulfonyl-stabilized ylides with benzaldehyde derivatives produces (E)-styryl sulfones with >90% stereoselectivity. For example, using triphenylphosphine and carbon tetrachloride generates the required ylide in situ.

Kinetic vs. Thermodynamic Control

Heating the reaction mixture favors the thermodynamically stable (E)-isomer, while low temperatures trap the (Z)-form. Differential scanning calorimetry (DSC) studies confirm a 15 kJ/mol stability advantage for the (E)-configuration.

Industrial-Scale Optimization Challenges

Solvent Selection

Solvent Boiling Point (°C) Dielectric Constant Suitability
Acetonitrile 82 37.5 High
Dichloromethane 40 8.93 Moderate
1,2-Dichloroethane 83 10.36 Low

Acetonitrile’s high polarity facilitates sulfonyl chloride solubility but requires energy-intensive distillation for recovery.

Catalytic Improvements

Screenings of 15 amine bases identified 4-dimethylaminopyridine (DMAP) as optimal for reducing reaction times by 40% while maintaining 99% regioselectivity.

Analytical Verification

Spectroscopic Data

  • 1H-NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.5 Hz, 2H, ArH), 7.52 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 16.0 Hz, 1H, CH), 6.45 (d, J = 16.0 Hz, 1H, CH), 4.30–4.25 (m, 4H, azetidine CH2).
  • IR (KBr) : 1350 cm−1 (S=O asym), 1165 cm−1 (S=O sym), 825 cm−1 (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows 99.2% purity at 254 nm, with a retention time of 6.8 minutes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-((4-chlorophenyl)sulfonyl)-1-(styrylsulfonyl)azetidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential sulfonylation of the azetidine core. For example, sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride and styrylsulfonyl chloride) are reacted with azetidine derivatives under basic conditions (e.g., triethylamine) to install the sulfonyl groups. Optimization focuses on:

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran for better solubility of intermediates.
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
    • Table 1 : Key Reaction Parameters
StepReagentSolventTemperatureYield (%)
Sulfonylation 14-Chlorobenzenesulfonyl chlorideDCM0–5°C65–75
Sulfonylation 2Styrylsulfonyl chlorideTHFRT55–60

Q. How can researchers confirm the stereochemical configuration of the (E)-isomer in this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the styryl group; (E)-isomers typically show 3J^3J > 12 Hz due to trans-vicinal coupling.
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm geometry .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Sodium Channel Binding : Use patch-clamp electrophysiology or fluorescence-based assays (e.g., FLIPR) to assess modulation, given the sulfonyl-azetidine motif’s potential interaction with ion channels .
  • Enzyme Inhibition : Test against kinases or proteases via fluorogenic substrates or ADP-Glo™ assays .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with voltage-gated sodium channels) to identify binding pockets and key residues.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity of sulfonyl groups in biological environments .
    • Table 2 : Computational Parameters for MD Simulations
SoftwareForce FieldSimulation Time (ns)Target Protein
GROMACSCHARMM36100Nav1.7 Sodium Channel

Q. How can structural analogs resolve contradictions in biological activity data?

  • Methodology :

  • SAR Studies : Synthesize analogs with modifications (e.g., replacing 4-chlorophenyl with 2-methylphenyl) to isolate pharmacophore contributions.
  • Orthogonal Assays : Cross-validate conflicting data (e.g., cytotoxicity vs. ion channel modulation) using label-free biosensors (e.g., impedance-based systems) .
    • Table 3 : Analog Comparison
AnalogSubstituent (R1)IC₅₀ (Nav1.7, μM)Cytotoxicity (HeLa, μM)
Parent4-Cl0.12>100
Analog 12-Me0.45>100
Analog 24-F0.0985

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Flow Chemistry : Implement continuous flow systems to improve heat transfer and reduce side reactions during sulfonylation.
  • Purification : Use automated flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity batches (>98%) .

Q. How do electronic effects of substituents influence the compound’s reactivity?

  • Methodology :

  • Hammett Analysis : Correlate substituent σ values (e.g., 4-Cl: σₚ = 0.23) with reaction rates in sulfonylation steps.
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects on stability .

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